2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular weight of 303.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring fused with an isoindole moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(2-hydroxy-1-naphthyl)-2-phenylethanol with phthalic anhydride in the presence of pyridine in dioxane at room temperature for 72 hours . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure maximum yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1-naphthaldehyde-derived Schiff bases: These compounds share a similar naphthalene structure and exhibit comparable chemical properties.
Benzo[f]coumarins: These compounds also contain a fused ring system and are known for their photophysical properties.
Uniqueness
2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a naphthalene ring and an isoindole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17-10-9-12-5-1-2-6-13(12)16(17)11-20-18(22)14-7-3-4-8-15(14)19(20)23/h1-10,21H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQLOUOBRNIBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN3C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363993 |
Source
|
Record name | 2-[(2-Hydroxynaphthalen-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64489-92-5 |
Source
|
Record name | 2-[(2-Hydroxynaphthalen-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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